molecular formula C13H13ClN2O2 B3021261 Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 15943-83-6

Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No. B3021261
CAS RN: 15943-83-6
M. Wt: 264.71 g/mol
InChI Key: ZLMFYQOLMSOSLZ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the ethyl ester group at the 5-position and a 4-chlorophenyl group at the 1-position indicates that this compound could have interesting chemical and physical properties, as well as potential applications in various fields such as medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with hydrazine derivatives under ultrasound irradiation, which has been shown to produce high yields and regioselectivity . Another method involves the acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alpha-tosyloxysubstitutedacetophenones, leading to unexpected structures confirmed by X-ray crystallography and 2D NMR . These methods highlight the versatility and regioselectivity in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate has been determined, revealing an orthorhombic space group and intermolecular hydrogen bonds that stabilize the structure . Similarly, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has been supported by crystallographic data and further analyzed using Hirshfeld surface and DFT calculations .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate can be diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . The reactivity of these compounds can be influenced by the substituents on the pyrazole ring, as well as the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methyl, and ester groups can affect properties like solubility, melting point, and reactivity. For instance, the introduction of electron-withdrawing groups like chloro can increase the acidity of the adjacent hydrogen atoms, potentially leading to increased reactivity in substitution reactions. The polarity of the solvent and the presence of catalytic bases can also affect the outcome of acetylation reactions, as seen in the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Methods : Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate has been synthesized through various chemical reactions. For instance, a study detailed its synthesis via the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, with the structure confirmed by NMR, mass spectral analysis, and single-crystal X-ray diffraction studies (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

  • Molecular Structure and Stability : The compound exhibits intramolecular hydrogen bonds contributing to its structural stability. The molecular structure is further stabilized by π-π interactions (Achutha et al., 2017).

Potential Pharmacological Importance

  • Antimicrobial and Anticancer Activities : Compounds synthesized from ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate, such as novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have shown potential as antimicrobial and anticancer agents. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Antioxidant Properties : Another study reported the antioxidant properties of certain pyrazole derivatives synthesized using ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate. These compounds were evaluated for their in vitro antioxidant susceptibilities through various methods (Umesha, Rai, & Nayaka, 2009).

Chemical Reactions and Synthesis

  • Regioselective Synthesis : The regioselective synthesis of ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate has been achieved under various conditions. For example, a study demonstrated the synthesis of this compound with high regioselectivity and significant reduction in reaction times under ultrasound irradiation (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

  • Crystallographic Data Support : Detailed crystallographic data have been used to support the structure of ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate and related compounds. This includes studies involving single-crystal X-ray diffraction, highlighting the compound's molecular geometry (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMFYQOLMSOSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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